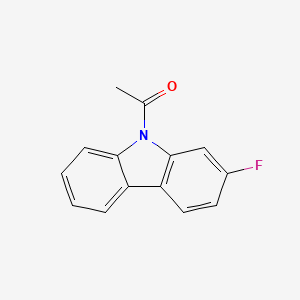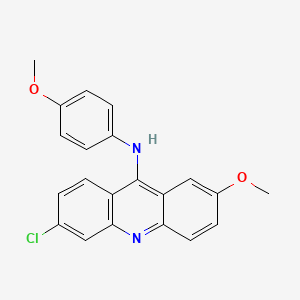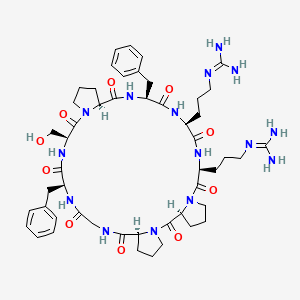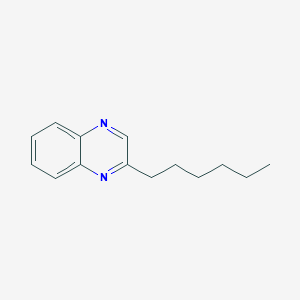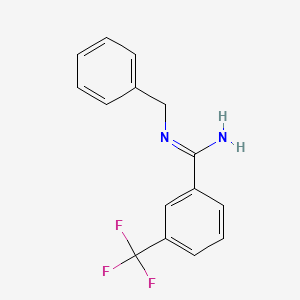
N-Benzyl-3-(trifluoromethyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3-(trifluoromethyl)benzenecarboximidamide is a chemical compound with the molecular formula C15H13F3N2 and a molecular weight of 278.27 g/mol . It is characterized by the presence of a benzyl group, a trifluoromethyl group, and a benzenecarboximidamide moiety. This compound is typically found as a brown gummy solid .
Preparation Methods
The synthesis of N-Benzyl-3-(trifluoromethyl)benzenecarboximidamide involves several steps. One common synthetic route includes the reaction of benzylamine with 3-(trifluoromethyl)benzoic acid to form the corresponding amide. This reaction is typically carried out under acidic conditions to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-Benzyl-3-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides or amines.
Scientific Research Applications
N-Benzyl-3-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-Benzyl-3-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-Benzyl-3-(trifluoromethyl)benzenecarboximidamide can be compared with other similar compounds, such as:
N-Benzyl-3-(trifluoromethyl)benzamide: Similar structure but lacks the carboximidamide group.
N-Benzyl-4-(trifluoromethyl)benzenecarboximidamide: Similar structure but with the trifluoromethyl group in a different position.
N-Benzyl-3-(difluoromethyl)benzenecarboximidamide: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H13F3N2 |
|---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
N'-benzyl-3-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C15H13F3N2/c16-15(17,18)13-8-4-7-12(9-13)14(19)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,19,20) |
InChI Key |
XAUZEYUZENYSJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dimethylbicyclo[2.2.1]heptan-7-one](/img/structure/B14137836.png)
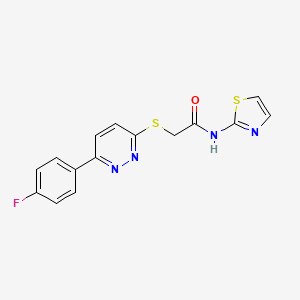
![1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14137850.png)
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14137852.png)
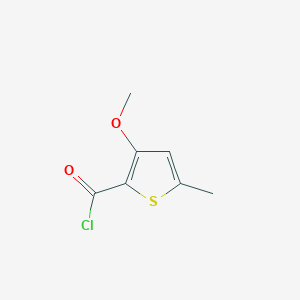
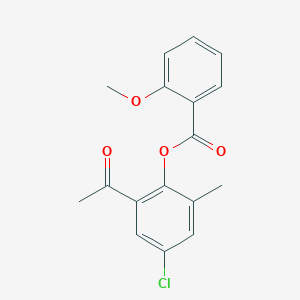
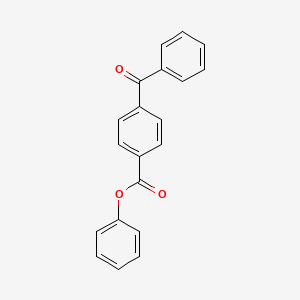
![13-(4-acetylphenyl)-16-(2,2-dimethylpropanoyl)-5-methoxy-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B14137891.png)
